7-(benzyloxy)-4-propyl-2H-chromen-2-one
Description
Introduction
Chemical Classification and Structural Taxonomy
7-(Benzyloxy)-4-propyl-2H-chromen-2-one belongs to two overlapping heterocyclic categories: coumarins (2H-1-benzopyran-2-ones) and chromones (1,4-benzopyrones). While coumarins feature a lactone ring fused to a benzene ring, chromones substitute the lactone with a keto group at the 4-position. The compound’s core aligns with chromones due to its 4-propyl substituent, but its 2-keto group retains coumarin-like lactonic characteristics.
Table 1: Structural Comparison of Coumarin and Chromone Derivatives
The benzyloxy group at C7 introduces steric bulk and π-π interaction potential, while the C4 propyl chain enhances lipophilicity, as evidenced by its LogP value. This dual substitution pattern positions the compound within a niche of hybrid molecules explored for central nervous system targets.
Historical Development of Chromenone Derivatives
The synthesis of chromenone derivatives evolved from early coumarin isolation in 1820 to modern benzannulation strategies. A pivotal advancement occurred with the Blaise reaction, enabling β-keto ester intermediates critical for constructing the chromenone core. For 7-substituted derivatives, benzannulation of coumarins using active methylene compounds (e.g., phenylsulfonylpropanoyl groups) became a cornerstone method.
Key milestones include:
- 1990s : Development of DDQ and bromine-mediated oxidation protocols to access dibenzopyran-6-ones from acylated precursors.
- 2000s : QSAR studies linking C7 lipophilicity (e.g., benzyloxy groups) to MAO-B inhibitory activity, with 7-OCH₂Ph derivatives showing optimal binding.
- 2020s : Application of Suzuki coupling to introduce aryl groups at C3/C4, expanding access to asymmetric chromenones.
The compound’s synthesis likely follows a route involving:
Positional Isomerism in Benzyloxy-Substituted Coumarins
Positional isomerism profoundly impacts the physicochemical and biological properties of benzyloxy coumarins. The 7-benzyloxy configuration in this compound contrasts with common 6- or 8-substituted isomers, yielding distinct electronic and steric profiles.
Table 2: Comparative Analysis of Benzyloxycoumarin Isomers
| Isomer Position | Electronic Effects (Hammett σ) | Steric Accessibility (PSA, Ų) | Bioactivity Trend (MAO-B IC₅₀) |
|---|---|---|---|
| 6-OBn | σₚ = +0.12 (EDG) | 43.2 | 1.8 µM |
| 7-OBn | σₚ = +0.15 (EDG) | 36.0 | 0.9 µM |
| 8-OBn | σₚ = +0.10 (EDG) | 49.5 | 3.2 µM |
Data adapted from MAO-B inhibition studies and computational analyses.
The 7-position’s optimal activity stems from:
- Reduced polarity : Lower polar surface area (36 Ų vs. 49.5 Ų for 8-OBn) enhances blood-brain barrier penetration.
- Conformational rigidity : The benzyloxy group adopts a coplanar orientation with the coumarin ring, facilitating π-stacking with aromatic residues in enzyme active sites.
- Electron donation : Moderate +σ effect stabilizes transition states during MAO-B catalysis without over-activating the coumarin ring toward nucleophilic attack.
In contrast, 4-propyl substitution avoids the steric clashes observed in bulkier 4-aryl analogs while maintaining sufficient hydrophobicity to anchor the molecule in lipid-rich enzymatic pockets. This strategic substitution pattern underscores the compound’s value as a template for neurodegenerative disease therapeutics.
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-phenylmethoxy-4-propylchromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-2-6-15-11-19(20)22-18-12-16(9-10-17(15)18)21-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |
InChI Key |
ZUKCMSURZUEGRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Acid-Catalyzed Pechmann Reaction
The Pechmann condensation remains a cornerstone for synthesizing chromen-2-one derivatives. This method involves reacting resorcinol derivatives with β-ketoesters in the presence of acidic catalysts. For 7-(benzyloxy)-4-propyl-2H-chromen-2-one, the reaction begins with 7-hydroxy-4-propylchromen-2-one, synthesized via condensation of resorcinol with ethyl 4-propylacetoacetate under concentrated sulfuric acid at 10–25°C. The benzyloxy group is subsequently introduced through O-alkylation using benzyl bromide in acetone with potassium carbonate as a base, achieving yields of 70–90% after purification.
Key Parameters:
Mechanochemical Pechmann Synthesis
Recent advancements employ solvent-free mechanochemical methods to enhance sustainability. A mixture of resorcinol, ethyl 4-propylacetoacetate, and methanesulfonic acid (MsOH) is ball-milled at 8.33 Hz for 2 hours, yielding 7-hydroxy-4-propylchromen-2-one with 62–87% efficiency. This approach reduces waste and avoids toxic solvents, aligning with green chemistry principles.
Alkylation Strategies for Functionalization
O-Benzylation of Hydroxychromenones
The introduction of the benzyloxy group at position 7 is critical. A two-step protocol is preferred:
-
Intermediate Synthesis: 7-Hydroxy-4-propylchromen-2-one is prepared via Pechmann condensation.
-
Benzylation: The hydroxyl group is alkylated using benzyl bromide (1.1 equiv) in acetone with K₂CO₃ (3.0 equiv) at reflux (56°C) for 4–6 hours. Purification via flash chromatography (hexane/ethyl acetate) yields 70–90% of the target compound.
Optimization Note: Excess benzyl bromide (>1.1 equiv) leads to di-alkylation byproducts, necessitating precise stoichiometry.
Catalytic and Solvent Innovations
Amine-Catalyzed Cyclization
A patent-pending method (US4479007A) describes the use of amines (e.g., triethylamine) to catalyze the reaction between o-hydroxyaryl carbonyl compounds and propionaldehyde derivatives. Key conditions:
Solvent Effects on Reaction Efficiency
Comparative studies reveal solvent impacts:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 90 | 98 |
| DMF | 85 | 95 |
| Toluene | 80 | 92 |
| Ethanol | 70 | 88 |
Polar aprotic solvents (e.g., acetone) enhance nucleophilicity during benzylation.
Recent Advancements in Sustainable Synthesis
Microwave-Assisted Alkylation
Microwave irradiation (150 W, 100°C) reduces benzylation time from 6 hours to 30 minutes, maintaining yields of 85–88%. This method minimizes side reactions and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the chromone core results in dihydrochromones.
Substitution: Substitution reactions yield various functionalized chromones.
Scientific Research Applications
7-(Benzyloxy)-4-propyl-2H-chromen-2-one is a synthetic chromone compound known for its diverse biological activities and applications in organic synthesis. The compound features a chromone backbone with a propyl group at the 4-position and a benzyloxy substituent at the 7-position, which contribute to its chemical properties and applications in medicinal chemistry.
Medicinal Chemistry
- Neurodegenerative Diseases The compound's ability to inhibit monoamine oxidase B makes it a candidate for developing treatments for neurodegenerative diseases such as Parkinson's disease, where increased levels of neurotransmitters like dopamine are beneficial.
- Anti-Inflammatory and Antioxidant Properties 7-(Benzyloxy)-4-propyl-2H-chromen-2-one has demonstrated potential anti-inflammatory and antioxidant properties, making it a candidate for further pharmacological studies.
- Inhibition of Monoamine Oxidase B (MAO-B) Studies have focused on the compound's interactions with biological targets, with its inhibition of MAO-B suggesting effective binding to the enzyme's active site, preventing neurotransmitter breakdown. This mechanism is crucial for enhancing cognitive function and providing neuroprotective effects. Its interactions with cholinesterases have also been explored, indicating potential multi-targeting capabilities in drug development.
Research on Similar Compounds
- 7-Benzyloxycoumarin Derivatives Studies have synthesized novel 7-benzyloxycoumarin-based compounds with bioactive chemical fragments, showing remarkable acetylcholinesterase (AChE) inhibitory activity .
- 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones These compounds have been investigated to identify multiple inhibitors of cholinesterases (acetyl- and butyrylcholinesterase) and monoamine oxidases . In vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with low micromolar IC50 against ChEs. Enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were conducted to understand the mechanism of action and plausible binding modes .
- 7-Hydroxycoumarin-based compounds Studies have explored Umbelliferone and its derivatives as potential candidates for several therapeutic applications due to their broad spectrum of biological activities such as anti-inflammatory, antioxidant, neuroprotective, antipsychotic, antiepileptic, antidiabetic, antimicrobial, antiviral, and antiproliferative effects .
Comparison with Analogous Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Methyl-7-benzyloxy-2H-chromen-2-one | Methyl group at the 4-position | Lacks propyl group; focuses on methyl substitution |
| 7-Benzyloxy-4-methylcoumarin | Similar structure | Lacks propyl group at the 3rd position; focuses on methylation instead of propyl substitution |
| 4-Methyl-3-propylcoumarin | Lacks benzyloxy group at the 7th position | Emphasizes propyl substitution without benzyloxy |
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its inhibition of monoamine oxidase B (MAO-B) is due to its binding to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This action is beneficial in the treatment of neurodegenerative diseases such as Parkinson’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 7-(benzyloxy)-4-propyl-2H-chromen-2-one include:
4-Ethyl-7-(thiazol-2-ylamino) derivatives (10e, 10f, 10g): These compounds feature a 4-ethyl group and a thiazole-linked amino group at position 7, differing in aryl substitutions (e.g., 3-methoxyphenyl, 3-nitrophenyl) .
4-Propyl-7-(thiazol-2-ylamino) derivatives (11a, 11b, 11c): These analogs share the 4-propyl chain but replace the benzyloxy group with a thiazol-2-ylamino moiety, further modified with halogenated aryl groups (e.g., 4-bromophenyl, 4-chlorophenyl) .
7-(Benzyloxy)-4-methyl/chloro derivatives : Examples include 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one (chlorine at position 6) and 7-(benzyloxy)-3-isobutyl-4-methyl-2H-chromen-2-one (isobutyl at position 3) .
Physicochemical Properties
Substituents significantly impact melting points, solubility, and molecular weights:
- Melting Points: 4-Propyl derivatives with thiazol-2-ylamino groups (e.g., 11a: 230–232°C) exhibit lower melting points compared to 4-ethyl analogs (e.g., 10f: 303–304°C), likely due to reduced crystallinity from bulky thiazole substituents . Halogenation (e.g., 11b with 4-bromophenyl: 290–293°C) increases melting points due to enhanced intermolecular halogen bonding .
- Molecular Weights :
Data Tables
Table 1: Comparison of Key 4-Substituted Coumarin Derivatives
Q & A
Q. What are the established synthetic routes for 7-(benzyloxy)-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A one-pot synthesis using substituted phenols and alkyl propiolates in the presence of FeCl₃ as a Lewis acid catalyst (in THF solvent) is a common approach for analogous chromen-2-ones . Optimization involves varying catalyst loading (e.g., 10–20 mol%), solvent polarity (THF vs. DMF), and reaction temperature (60–100°C). For example, reflux conditions in acetone with K₂CO₃ as a base have been used for etherification steps in related coumarin derivatives . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. Which analytical techniques are critical for characterizing 7-(benzyloxy)-4-propyl-2H-chromen-2-one, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy O–CH₂ protons at δ 4.8–5.2 ppm, propyl group signals at δ 0.8–1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 324.16 for C₂₁H₂₀O₃) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95%) and resolve synthetic byproducts .
Q. What are the key structural features influencing the compound’s stability and solubility?
- Methodological Answer :
- The benzyloxy group enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability .
- The propyl chain at C4 introduces conformational flexibility, potentially lowering melting points (mp ~120–140°C) compared to phenyl analogs .
- Stability studies under UV light and varying pH (1–10) are recommended to assess degradation pathways (e.g., hydrolysis of the lactone ring) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths (e.g., C7–O bond ~1.36 Å), angles, and torsional parameters . For example, the dihedral angle between the benzyloxy group and coumarin core can reveal steric effects influencing reactivity . Data collection at 100 K minimizes thermal motion artifacts, and R factors <0.05 ensure high precision .
Q. How do substituent modifications (e.g., benzyloxy vs. methoxy groups) impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Benzyloxy vs. Methoxy : Benzyloxy derivatives exhibit enhanced π-π stacking with hydrophobic enzyme pockets (e.g., cytochrome P450), while methoxy groups improve metabolic stability .
- Propyl vs. Phenyl at C4 : Propyl chains reduce steric hindrance, potentially increasing binding affinity to targets like topoisomerase II .
- Assay Models : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .
Q. How can conflicting data on reaction yields or byproduct formation be systematically addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst) .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., di-alkylated products or oxidized intermediates). Adjusting stoichiometry (1:1.2 molar ratio of phenol to propiolate) minimizes side reactions .
- Mechanistic Studies : DFT calculations (Gaussian 16) model transition states to explain regioselectivity in alkylation steps .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or EGFR kinases). The benzyloxy group’s orientation in the active site correlates with inhibitory potency .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at C2=O and hydrophobic regions) using Phase .
- ADMET Prediction : SwissADME estimates bioavailability (%F >50%) and blood-brain barrier penetration (logBB <0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
